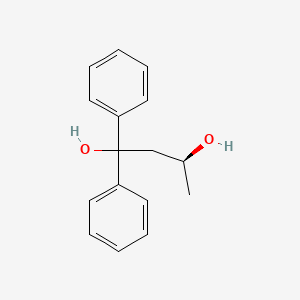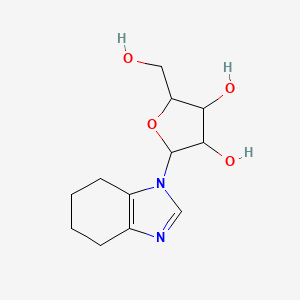
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- is a heterocyclic compound containing sulfur atoms. It is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- typically involves the reaction of specific thiophene derivatives with sulfur sources under controlled conditions. One common method includes the reaction of 3,3,5,5-tetramethyl-2,4-dithione with elemental sulfur in the presence of a catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 2,4(3H,5H)-Thiophenedithione, 3,3,5,5-tetramethyl- exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity to various targets .
Comparación Con Compuestos Similares
Similar Compounds
Propiedades
Número CAS |
74835-37-3 |
|---|---|
Fórmula molecular |
C8H12S3 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
3,3,5,5-tetramethylthiolane-2,4-dithione |
InChI |
InChI=1S/C8H12S3/c1-7(2)5(9)8(3,4)11-6(7)10/h1-4H3 |
Clave InChI |
ZHCIQTJXVSMVAO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=S)C(SC1=S)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




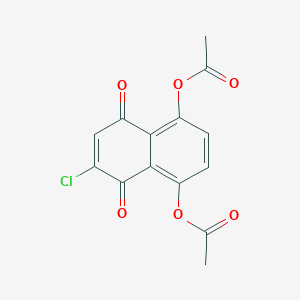
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
![N-[3-(Dimethylamino)-2,2-dimethylpropyl]-3-hydroxypropanamide](/img/structure/B14454851.png)
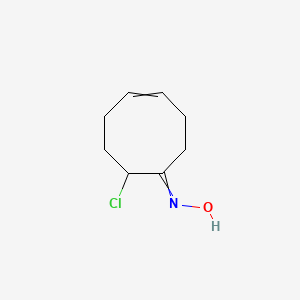

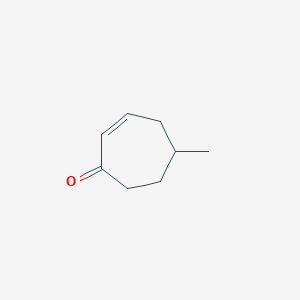
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)

![6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B14454882.png)

